molecular formula C22H21N3O4 B14578846 1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine CAS No. 61503-69-3

1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine

Cat. No.: B14578846
CAS No.: 61503-69-3
M. Wt: 391.4 g/mol
InChI Key: ALSQZLVHAMJXOS-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine involves multiple steps. One common method includes the regioselective metalation of methoxy-substituted isoquinolines followed by trapping with aromatic aldehydes . Another approach involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of complex alkaloid derivatives .

Scientific Research Applications

1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce cell death in cancer cells through mechanisms like apoptosis and autophagy . It may also inhibit specific enzymes, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

61503-69-3

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

1-(6,7-dimethoxyisoquinolin-1-yl)-6,7-dimethoxy-4-methylphthalazine

InChI

InChI=1S/C22H21N3O4/c1-12-14-9-18(27-3)20(29-5)11-16(14)22(25-24-12)21-15-10-19(28-4)17(26-2)8-13(15)6-7-23-21/h6-11H,1-5H3

InChI Key

ALSQZLVHAMJXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C12)OC)OC)C3=NC=CC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

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